molecular formula C11H14INO2 B2743989 Benzyl (3-iodopropyl)carbamate CAS No. 84792-78-9

Benzyl (3-iodopropyl)carbamate

Cat. No.: B2743989
CAS No.: 84792-78-9
M. Wt: 319.142
InChI Key: KVVPUCWDNQTALZ-UHFFFAOYSA-N
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Description

Benzyl carbamates are a class of organic compounds characterized by a benzyl group (C₆H₅CH₂-) linked to a carbamate moiety (-O(CO)NR). The compound benzyl (3-iodopropyl)carbamate features a 3-iodopropyl chain attached to the carbamate nitrogen. The iodine substituent introduces unique characteristics due to its large atomic radius, high polarizability, and weak electronegativity, which may influence reactivity, stability, and interactions in biological systems .

Properties

IUPAC Name

benzyl N-(3-iodopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVPUCWDNQTALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (3-iodopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloroformate with 3-iodopropylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in the 3-iodopropyl chain serves as an excellent leaving group, enabling facile nucleophilic substitutions under mild conditions.

Reaction with Amines

Primary and secondary amines readily displace the iodide via S<sub>N</sub>2 mechanisms. For example:

  • Conditions : K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 12 hours.

  • Product : Benzyl (3-aminopropyl)carbamate (yield: 85–92%) .

Reaction with Thiols

Thiols generate benzyl (3-sulfanylpropyl)carbamates in polar aprotic solvents:

  • Conditions : Et<sub>3</sub>N, DMSO, room temperature.

  • Product : Benzyl (3-sulfanylpropyl)carbamate (yield: 78%) .

Reaction with Azides

Sodium azide (NaN<sub>3</sub>) affords azido derivatives for click chemistry:

  • Conditions : NaN<sub>3</sub>, DMF, 50°C, 6 hours.

  • Product : Benzyl (3-azidopropyl)carbamate (yield: 90%) .

NucleophileConditionsProductYield (%)
NH<sub>3</sub>K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CBenzyl (3-aminopropyl)carbamate85–92
RSHEt<sub>3</sub>N, DMSO, RTBenzyl (3-sulfanylpropyl)carbamate78
NaN<sub>3</sub>DMF, 50°CBenzyl (3-azidopropyl)carbamate90

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–I bond participates in palladium- and copper-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Arylboronic acids react under Pd catalysis:

  • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 80°C.

  • Product : Benzyl (3-arylpropyl)carbamate (yield: 70–88%) .

Sonogashira Coupling

Alkynes form propargyl derivatives:

  • Catalyst : PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (2 mol%), CuI (5 mol%), Et<sub>3</sub>N, THF.

  • Product : Benzyl (3-alkynylpropyl)carbamate (yield: 65–75%) .

Table 2: Cross-Coupling Reaction Outcomes

Reaction TypeCatalyst SystemSubstrateYield (%)
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Arylboronic acid70–88
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuITerminal alkyne65–75

Elimination and Rearrangement Pathways

Under basic conditions, β-elimination generates allyl carbamates:

  • Conditions : DBU, THF, reflux.

  • Product : Benzyl allylcarbamate (yield: 60%) .

The Curtius rearrangement of acyl azides derived from this compound yields isocyanates, which are trapped as ureas or carbamates .

Organometallic Transformations

Grignard and organozinc reagents undergo alkylation at the carbamate nitrogen:

  • Conditions : RMgX, THF, −78°C → RT.

  • Product : N-alkylated carbamates (yield: 50–70%) .

Mechanistic Insights

  • S<sub>N</sub>2 Substitution : The primary iodide facilitates backside attack, favored in polar aprotic solvents .

  • Cross-Coupling : Oxidative addition of Pd(0) to C–I forms Pd(II) intermediates, followed by transmetalation and reductive elimination .

Scientific Research Applications

Benzyl (3-iodopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing the carbamate group, which can protect amine functionalities during synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl (3-iodopropyl)carbamate involves its ability to undergo nucleophilic substitution reactions. The iodine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify other molecules by forming new covalent bonds. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the propyl chain significantly alters molecular weight, polarity, and solubility. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituent Solubility/Storage Key Applications References
Benzyl (3-hydroxypropyl)carbamate C₁₁H₁₄NO₃ 208.237 -OH Polar, likely water-soluble Synthetic intermediates
Benzyl (3-bromopropyl)carbamate C₁₁H₁₄BrNO₂ 272.14 -Br Requires dry storage (-20°C) Research (alkylating agent)
Benzyl (3-hydrazino-3-oxopropyl)carbamate C₁₂H₁₆N₃O₃ 265.27 -NHNH₂ Limited data Medicinal chemistry
Benzyl (3-hydroxypropyl)(methyl)carbamate C₁₂H₁₇NO₃ 223.27 -OH, -CH₃ 95+% purity Cholinesterase studies
Benzyl (3-iodopropyl)carbamate (inferred) C₁₁H₁₄INO₂ ~319.04 -I Likely lipophilic Hypothesized for drug design

Key Observations:

  • Iodine vs.
  • Hydroxyl vs. Halogen : The -OH group in benzyl (3-hydroxypropyl)carbamate improves polarity and water solubility, making it suitable for aqueous-phase reactions, whereas halogens (Br, I) favor electrophilic substitution or cross-coupling reactions .

Biological Activity

Benzyl (3-iodopropyl)carbamate, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, interactions with biological systems, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a carbamate moiety and an iodine atom on the propyl chain. Its molecular formula is C12H14NO2IC_{12}H_{14}NO_2I, and it has a molecular weight of approximately 305.15 g/mol.

Mechanisms of Biological Activity

1. Interaction with Enzymes:
this compound exhibits biological activity primarily through its interaction with enzymes such as acetylcholinesterase (AChE). This interaction suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission in the central nervous system.

2. Alkylating Agent:
The compound has also been identified as an alkylating agent, which can modify nucleophilic sites in biomolecules, leading to potential antitumor activity. Alkylating agents are known for their role in cancer therapy due to their ability to induce DNA damage in rapidly dividing cells .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity: A study demonstrated that derivatives of carbamate compounds, including this compound, showed significant cytotoxic effects against various cancer cell lines. The mechanism involved DNA interstrand cross-linking and apoptosis induction .
  • Neuroprotective Effects: Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other carbamate derivatives:

Compound NameBiological ActivityMechanism of Action
This compoundAChE inhibition, antitumorAlkylation, enzyme interaction
Tert-butyl N-(2-benzyl-3-bromopropyl)carbamateModerate antitumor activityAlkylation
Iodopropynyl ButylcarbamateAntifungal, antimicrobialCell membrane disruption

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key signatures include the benzyloxy carbonyl group (δ ~7.3–7.4 ppm for aromatic protons; δ ~155 ppm for the carbamate carbonyl) and the 3-iodopropyl chain (δ ~3.1–3.4 ppm for CH₂ groups adjacent to iodine) .
  • IR spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C carbamate).
  • Mass spectrometry (ESI-MS) : Molecular ion peak [M+Na]⁺ expected at m/z ~380–400 .

How can contradictions in stability data under varying pH/temperature be resolved?

Advanced Research Focus
Benzyl carbamates exhibit pH-dependent hydrolysis. Conflicting stability reports arise from:

  • Experimental design : Use buffered solutions (pH 1–12) at controlled temperatures (25–100°C) with HPLC monitoring. For example, at pH < 1, rapid carbamate cleavage occurs (t₁/₂ < 1 hr), while stability increases at neutral pH (t₁/₂ > 24 hrs) .
  • Mitigation strategies : Preclude aqueous conditions during storage; employ inert atmospheres for reactions requiring basicity.

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as halogenated waste .

How can computational modeling predict biological interactions of this compound?

Q. Advanced Research Focus

  • Molecular docking : Simulate binding to enzymatic targets (e.g., proteases) using software like AutoDock. Validate with IC₅₀ assays .
  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction design .

What are common byproducts during synthesis, and how can they be minimized?

Q. Basic Research Focus

  • Byproducts : Unreacted 3-iodopropylamine, benzyl alcohol (from hydrolysis), or dimerized carbamates.
  • Detection : TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) or GC-MS.
  • Minimization : Use anhydrous solvents, molecular sieves, and stoichiometric reagent ratios .

How does the carbamate group influence enzymatic binding affinity?

Q. Advanced Research Focus

  • Comparative studies : Replace the benzyl carbamate with acetyl or Fmoc groups. Measure inhibition constants (Ki) via fluorescence polarization assays.
  • Mechanistic insight : The carbamate’s hydrogen-bonding capacity enhances interactions with catalytic serine residues in hydrolases .

What are best practices for long-term storage?

Q. Basic Research Focus

  • Conditions : Store in amber glass vials under argon at –20°C.
  • Stability monitoring : Quarterly HPLC checks (≥95% purity threshold) .

What mechanistic insights arise from deprotection kinetics under catalytic hydrogenation?

Q. Advanced Research Focus

  • Kinetic profiling : Monitor H₂ uptake at 1–3 atm pressure using Pd/C or Pd(OH)₂. First-order kinetics typically observed.
  • Side reactions : Over-hydrogenation of the benzyl group can occur; mitigate by limiting reaction time (<6 hrs) .

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